4-Fluoro-3-methylphenylmagnesium bromide
Overview
Description
4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the chemical formula FC6H3(CH3)MgBr and is typically available as a solution in tetrahydrofuran (THF) or other solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylmagnesium bromide is synthesized by reacting 4-fluoro-3-methylbromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is frequently used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Scientific Research Applications
4-Fluoro-3-methylphenylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in 4-fluoro-3-methylphenylmagnesium bromide coordinates with the oxygen of carbonyl groups, facilitating the nucleophilic addition of the phenyl group to the carbonyl carbon. This mechanism is crucial in forming carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylmagnesium bromide
- 4-Fluoro-2-methylphenylmagnesium bromide
- 5-Fluoro-2-methylphenylmagnesium bromide
Uniqueness
4-Fluoro-3-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthesizing compounds that require precise structural configurations .
Properties
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-4-ide;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDTHIVHSZVCT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380799 | |
Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82297-89-0 | |
Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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